molecular formula C31H64 B14449339 4-Methyltriacontane CAS No. 77737-05-4

4-Methyltriacontane

Cat. No.: B14449339
CAS No.: 77737-05-4
M. Wt: 436.8 g/mol
InChI Key: PDOXLYSOIKAFIT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Methyltriacontane (CAS 77737-05-4) is a high-molecular-weight branched alkane with the molecular formula C31H64 . It belongs to the class of organic compounds known as branched alkanes, which are acyclic hydrocarbons with the general formula CnH2n+2 . This compound is a solid at room temperature with a molecular weight of 436.85 g/mol and a predicted LogP of 11.11, indicating high hydrophobicity . In scientific research, this compound is primarily recognized for its role in insect cuticular hydrocarbons. A significant application is in chemical ecology and entomology, where it functions as a pheromone or chemical cue. Studies on harvester ants (Pogonomyrmex barbatus) have identified this compound as a component of their cuticular hydrocarbon profiles, which are critical for communication and nestmate recognition . Research indicates that the presence and branching pattern of methyl-branched alkanes like this compound can differ qualitatively and quantitatively between laboratory-reared and field-collected insects, suggesting environmental influences on their biosynthesis and their potential as biomarkers in ecological studies . The compound has also been identified in analyses of trophallactic fluid in social insects and is a natural constituent found in species such as Piper nigrum . This reagent is provided for Research Use Only (RUO). It is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

CAS No.

77737-05-4

Molecular Formula

C31H64

Molecular Weight

436.8 g/mol

IUPAC Name

4-methyltriacontane

InChI

InChI=1S/C31H64/c1-4-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27-28-30-31(3)29-5-2/h31H,4-30H2,1-3H3

InChI Key

PDOXLYSOIKAFIT-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCCCCCCCC(C)CCC

Origin of Product

United States

Natural Occurrence and Environmental Distribution of 4 Methyltriacontane

Biogenic Origins and Associated Organisms

Cuticular hydrocarbons (CHCs) are a layer of waxy compounds covering the exoskeleton of most insects and other arthropods, primarily serving to prevent desiccation. oup.com Beyond this vital physiological role, CHCs have evolved into a sophisticated system of chemical communication, conveying information about species, colony membership, reproductive status, and social caste. oup.com Methyl-branched alkanes, such as 4-Methyltriacontane, are a prominent class of these information-rich molecules.

Presence in Arthropod Cuticular Hydrocarbon Profiles

The distribution of this compound is widespread across the phylum Arthropoda, with notable concentrations and functional significance observed in the classes Insecta and Arachnida.

Within the order Hymenoptera, social insects like ants and wasps have particularly complex CHC profiles that are integral to the structure and functioning of their colonies.

The cuticular hydrocarbon profiles of numerous ant species have been analyzed, revealing intricate blends of linear, monomethyl-, and dimethyl-branched alkanes. While specific data on this compound is not available for all the listed species, the prevalence of methyl-branched alkanes in their chemical signatures is well-documented.

For instance, studies on the fire ant Solenopsis saevissima have identified a variety of methyl-branched alkanes in their cuticular hydrocarbon profile, which are crucial for distinguishing between different chemical phenotypes within the species. nih.govresearchgate.net Similarly, research on Formica japonica has revealed complex CHC profiles that vary between different colony types, with methylalkanes being significant components. myrmecologicalnews.orgnih.gov The Florida carpenter ant, Camponotus floridanus, is also known to possess CHC profiles dominated by methyl-branched compounds, which play a role in signaling queen fertility. uni-regensburg.denih.gov While the presence of this compound has not been explicitly confirmed in Wasmannia auropunctata and Camponotus blandus through available research, the chemical profiles of these species are known to be complex and are utilized for colony-specific recognition cues. frontiersin.orgproquest.com

Table 1: Presence of Methyl-Branched Alkanes in Select Formicidae Species

Species Presence of Methyl-Branched Alkanes Specific Mention of this compound
Wasmannia auropunctata Yes frontiersin.orgproquest.com Not specified
Camponotus blandus Expected based on genus nih.gov Not specified
Solenopsis saevissima Yes nih.govresearchgate.net Not specified
Camponotus floridanus Yes uni-regensburg.denih.gov Not specified

The cuticular hydrocarbons of parasitoid wasps, such as those in the genus Leptopilina, are vital for mate recognition. Research on several Leptopilina species has shown that their CHC profiles are composed mainly of methyl-branched and unsaturated alkenes. frontiersin.org While this compound has not been individually identified in the published data for Leptopilina spp., the presence of 4-methyl alkanes as a class of compounds has been noted, suggesting the potential for its occurrence. frontiersin.org

Table 2: Cuticular Hydrocarbon Composition of Select Leptopilina Species

Compound Class Presence in Leptopilina spp.
n-Alkanes Minor amounts frontiersin.org
Methyl-branched alkanes Major component frontiersin.org
Mono-unsaturated n-alkenes Present frontiersin.org

The cuticles of arachnids are also coated in a layer of hydrocarbons that aid in preventing water loss and may be involved in chemical communication.

The cuticular hydrocarbon profile of scorpions is characterized by a mixture of n-alkanes and branched alkanes. nih.gov While the presence of this compound has not been definitively reported in the scorpion species studied, the significant proportion of branched alkanes in their cuticle suggests that it or its isomers could be present. nih.gov

In contrast, specific research on the cuticular lipids of the spider Argiope bruennichi has identified this compound as a major component. researchgate.net This compound is part of a complex blend of hydrocarbons and wax esters that are believed to play a role in individual recognition between the sexes. researchgate.net

Table 3: Presence of this compound in the Spider Argiope bruennichi

Compound Relative Abundance in Females (%) Relative Abundance in Males (%)
This compound Major Component researchgate.net Not specified
4-Methyloctacosane Major Component researchgate.net Not specified
Arachnida (Scorpions and Spiders)
Scorpion Cuticular Lipids (e.g., Buthus occitanus)

The cuticular hydrocarbon profile of the scorpion Buthus occitanus is characterized by a mixture of n-alkanes and branched alkanes, which are crucial for preventing water loss in arid environments. While studies on the cuticular lipids of Buthus occitanus have identified a significant fraction of branched alkanes, specific identification of this compound has not been explicitly reported in the available research. The focus of these studies has been on the general composition and changes in response to environmental stress, rather than the precise identification of every isomeric branched alkane. nih.gov

Spider Egg-Sac Associated Compounds

The chemical composition of spider egg-sacs is vital for protecting the eggs from desiccation, predation, and microbial attack. Lipids are a key component of this protective layer. However, a review of the scientific literature on the chemical constituents of spider egg-sacs does not indicate the presence of this compound. Research in this area has primarily focused on other classes of lipids and proteins.

Diptera (Flies)
Association with Entomopathogenic Fungi in Insect Cadavers

A significant occurrence of this compound has been documented in the context of the interaction between the house fly, Musca domestica, and the entomopathogenic fungus Entomophthora muscae. Research has shown that female house flies killed by this fungus have altered cuticular hydrocarbon profiles. Specifically, the cadavers exhibit increased amounts of 2- and this compound.

This chemical alteration is not a passive consequence of infection but rather a manipulative strategy by the fungus. These methyl-branched alkanes, including this compound, have been found to act as chemical cues that stimulate mating behavior in male house flies. By increasing the presence of these compounds on the surface of the female cadavers, the fungus entices healthy males to attempt copulation with the dead female. This necrophilic behavior facilitates the transmission of fungal spores to new, healthy hosts.

Organism/ContextCompoundObserved Effect
Musca domestica cadaver infected with Entomophthora muscaeThis compoundIncreased male mating attempts

This table summarizes the documented role of this compound in the interaction between house flies and an entomopathogenic fungus.

Plant epicuticular wax is a complex mixture of lipids that forms a protective layer on the surface of leaves, stems, and fruits. This wax is composed of various long-chain hydrocarbons, including alkanes, alcohols, esters, and fatty acids. While methyl-branched alkanes are known components of some plant waxes, specific reports detailing the presence of this compound are not prevalent in the broad surveys of plant wax composition. The diversity of plant species and the complexity of their wax chemistry mean that the presence of this specific compound may be limited to certain taxa that have not yet been extensively studied for their detailed hydrocarbon profiles.

Microbial communities, such as those found in bacterial and algal mats, are known to produce a wide array of lipids, including hydrocarbons. These compounds can serve various functions, from structural components of cell membranes to signaling molecules. Despite the vast metabolic potential of these communities, the current body of research on the hydrocarbon profiles of bacterial and algal associations does not specifically report the identification of this compound.

Biosynthesis and Metabolic Pathways of 4 Methyltriacontane

Proposed Biosynthetic Precursors and Pathways in Organisms

The formation of 4-methyltriacontane is rooted in the general biosynthetic pathway for cuticular hydrocarbons (CHCs), which are primarily produced in specialized cells known as oenocytes. This pathway is a modification of the more universal fatty acid synthesis.

The characteristic methyl branch of this compound originates from precursors derived from the catabolism of certain amino acids. The biosynthesis of methyl-branched CHCs involves the incorporation of a methylmalonyl-CoA unit in place of a malonyl-CoA unit during the fatty acid chain elongation process. nih.gov The primary sources for this methylmalonyl-CoA are the branched-chain amino acids valine and isoleucine, along with methionine. nih.gov

The catabolism of these amino acids yields propionyl-CoA, which is then carboxylated by the enzyme propionyl-CoA carboxylase to form methylmalonyl-CoA. droracle.aiwikipedia.org Specifically, the degradation of valine and isoleucine provides the direct carbon skeleton for the propionyl-CoA that is subsequently converted to methylmalonyl-CoA, the donor of the methyl group in the biosynthesis of internally-branched alkanes. nih.gov

The biosynthesis of long-chain alkanes like this compound is a multi-step process that begins with the de novo synthesis of fatty acids.

Fatty Acid Synthesis: The process is initiated by acetyl-CoA carboxylase, which catalyzes the formation of malonyl-CoA from acetyl-CoA. A cytosolic fatty acid synthase (FAS) then uses malonyl-CoA units to elongate an acetyl-CoA primer, typically forming linear long-chain fatty acids such as palmitic acid (C16) or stearic acid (C18). nih.gov

Incorporation of the Methyl Branch: For methyl-branched alkanes, a microsomal fatty acid synthase incorporates a methylmalonyl-CoA unit at a specific point in the growing fatty acyl chain. scienceopen.com In the case of this compound, this incorporation would occur early in the elongation process to yield a methyl group at the fourth carbon position.

Elongation to Very-Long-Chain Fatty Acids (VLCFAs): The resulting branched fatty acyl-CoA is then further elongated by a series of membrane-bound elongase enzymes. Each cycle of elongation adds a two-carbon unit from malonyl-CoA, progressively extending the chain to its final length. nih.govbiorxiv.org To produce a C31 hydrocarbon, the precursor fatty acid would need to be elongated to a C32 acyl-CoA.

Reduction and Decarbonylation: The very-long-chain fatty acyl-CoA is then reduced to a fatty aldehyde by a fatty acyl-CoA reductase. In the final step, an oxidative decarbonylase, often a cytochrome P450 enzyme, removes the carbonyl carbon from the aldehyde, yielding the final hydrocarbon product, this compound, and carbon dioxide. dntb.gov.ua

While a distinct "alternative" pathway for this compound synthesis is not well-documented, environmental stressors can significantly modulate the primary biosynthetic route, leading to altered cuticular hydrocarbon profiles. Desiccation stress, for instance, has been shown to induce an increase in the production of methyl-branched alkanes and longer-chain alkanes in some insects. mdpi.commdpi.com This is likely not a new pathway but rather a regulatory shift in the existing one.

Under desiccation stress, there may be an upregulation of the expression of genes encoding key enzymes in the pathway, such as elongases and the specific fatty acid synthases responsible for incorporating methyl branches. mdpi.com This leads to a remodeling of the cuticular lipid layer to enhance its waterproofing properties and reduce water loss. mdpi.com The increased proportion of methyl-branched and longer-chain alkanes can alter the physical properties of the epicuticular wax, making it more resistant to water transpiration. nih.gov

Genetic and Environmental Regulation of this compound Production

The precise composition of cuticular hydrocarbons, including the abundance of this compound, is under tight control, influenced by both an organism's genetic makeup and the environmental conditions it experiences.

The biosynthesis of CHCs is governed by a suite of genes whose expression and evolution can lead to significant variation in hydrocarbon profiles among species and even individuals. Key gene families involved include:

Fatty Acid Synthases (FAS): Insects possess multiple FAS genes. Some are involved in producing the precursors for linear alkanes, while others, like the microsomal FAS, are specialized for synthesizing the methyl-branched fatty acid precursors. scienceopen.comnih.gov Expansions and differential expression of the FAS gene family have been linked to the diversity of methyl-branched CHC profiles in insects. bohrium.comfu-berlin.de

Elongases: These enzymes determine the final chain length of the hydrocarbon. The expression of specific elongase genes is correlated with the abundance of CHCs of particular chain lengths. nih.govbiorxiv.org

Desaturases: While not directly involved in the synthesis of saturated alkanes like this compound, desaturases introduce double bonds to create alkenes and can compete for the same fatty acyl-CoA precursors, thus indirectly influencing the availability of substrates for alkane synthesis. nih.gov

The following table summarizes key gene families and their roles in shaping CHC profiles.

Gene FamilyFunction in CHC BiosynthesisImpact on Hydrocarbon Profile
Fatty Acid Synthase (FAS) Catalyzes the synthesis of fatty acid precursors. Specific FAS enzymes are involved in incorporating methyl branches.Determines the presence and position of methyl branches.
Elongases Responsible for the stepwise elongation of the fatty acyl-CoA chain.Dictates the final carbon chain length of the hydrocarbons.
Desaturases Introduce double bonds into the fatty acyl-CoA chain.Produces unsaturated hydrocarbons (alkenes/alkadienes).
Fatty Acyl-CoA Reductases (FARs) Reduce the fatty acyl-CoA to a fatty aldehyde.A crucial step in the conversion of fatty acids to hydrocarbons.
Oxidative Decarbonylases Convert the fatty aldehyde to the final hydrocarbon.The terminal step in alkane biosynthesis.

The biosynthesis of this compound is not solely under genetic control; it is also highly plastic and responsive to a range of environmental factors.

Diet: The availability of precursors in the diet can significantly influence CHC profiles. For instance, the dietary intake of fatty acids and branched-chain amino acids (the precursors for methylmalonyl-CoA) can quantitatively affect the production of both straight-chain and methyl-branched alkanes. researchgate.net

Habitat (Humidity): Insects inhabiting arid environments often exhibit CHC profiles that are optimized for water retention. Desiccation stress can trigger an increase in the total amount of CHCs, particularly longer-chain and methyl-branched alkanes, to enhance the impermeability of the cuticle. mdpi.comnih.govbiologists.com

Temperature: Ambient temperature is a critical factor that can modulate CHC composition. In many insects, acclimation to higher temperatures leads to the production of longer-chain hydrocarbons. biologists.com This is thought to be an adaptive response to maintain the optimal viscosity and waterproofing properties of the cuticular wax layer at elevated temperatures.

The table below provides a summary of the influence of key environmental factors on the biosynthesis of methyl-branched alkanes.

Environmental FactorEffect on BiosynthesisResulting Change in CHC Profile
Diet Alters the availability of precursors like branched-chain amino acids and fatty acids.Quantitative changes in the relative abundance of methyl-branched and straight-chain alkanes.
Habitat (Humidity) Low humidity (desiccation stress) can upregulate biosynthetic pathways.Increased production of total CHCs, often with a higher proportion of longer-chain and methyl-branched alkanes.
Temperature Higher temperatures can influence the activity of elongase enzymes.A shift towards the production of longer-chain hydrocarbons.

Transcriptomic and Genomic Insights into Relevant Synthesis Pathways

The biosynthesis of this compound, a methyl-branched cuticular hydrocarbon (CHC), is an intricate process governed by a specific set of genes. While direct transcriptomic and genomic studies exclusively targeting this compound are limited, extensive research into the biosynthesis of CHCs in insects provides a robust framework for understanding its genetic underpinnings. Comparative transcriptomics, in particular, has been a powerful tool for identifying the genes involved by comparing gene expression in tissues or organisms with differing CHC profiles. biorxiv.orgnih.gov

Cuticular hydrocarbons are synthesized in specialized cells known as oenocytes. nih.govbiorxiv.org The synthesis pathway begins with the production of fatty acyl-CoA from acetyl-CoA by fatty acid synthases (FAS). nih.gov For methyl-branched alkanes like this compound, this process is thought to involve a specialized fatty acid synthase that incorporates methylmalonyl-CoA instead of the usual malonyl-CoA at specific points during chain elongation, resulting in the characteristic methyl branch. biorxiv.org

Following initial synthesis, the fatty acyl-CoA undergoes further elongation by very-long-chain fatty acid elongases to achieve the correct chain length. nih.gov The final step in the pathway is the conversion of the resulting very-long-chain fatty aldehydes to hydrocarbons through oxidative decarbonylation, a reaction catalyzed by a specific class of cytochrome P450 enzymes. biorxiv.orgnih.gov

Genomic and transcriptomic analyses across various insect species have identified several key gene families that are consistently implicated in the production of CHCs, including methyl-branched alkanes.

Detailed Research Findings

Comparative transcriptomic studies have successfully pinpointed candidate genes by analyzing differential expression in insects with distinct CHC profiles. For instance, research on the mason wasp Odynerus spinipes and various ant species has shed light on the genetic machinery involved. biorxiv.orgnih.gov These studies reveal that the blueprint for CHC synthesis is largely conserved, relying on a core set of enzyme families.

A summary of key gene families and their roles in the proposed biosynthesis pathway for methyl-branched alkanes is presented below.

Table 1: Gene Families Implicated in Methyl-Branched Cuticular Hydrocarbon Synthesis

Gene Family Proposed Function in Biosynthesis Research Context
Fatty Acid Synthases (FAS) Catalyze the initial steps of fatty acid synthesis. A specialized FAS incorporates methylmalonyl-CoA to create the methyl branch. biorxiv.orgnih.gov Identified as key players in CHC synthesis through comparative transcriptomics in ants and wasps. biorxiv.orgnih.gov
Very-Long-Chain Fatty Acid Elongases (ELOs) Responsible for elongating the initial fatty acid chain to the appropriate length (e.g., C30 for triacontane (B166396) backbone). nih.gov Differentially expressed in cryptic ant species with varying CHC chain lengths. nih.gov
Fatty Acyl-CoA Reductases (FARs) Reduce the very-long-chain fatty acyl-CoAs to fatty aldehydes, the immediate precursors to hydrocarbons. nih.gov A crucial step in the pathway leading to the final decarbonylation. nih.gov
Cytochrome P450 (CYP) Family Catalyze the final step of oxidative decarbonylation, converting the fatty aldehyde to the final hydrocarbon (e.g., this compound). biorxiv.orgnih.gov Specific CYP enzymes are thought to be responsible for this terminal reaction. nih.gov

| Fatty Acid Amide Hydrolase (FAAH) | A novel candidate gene identified through RNAi screening that influences the CHC profile composition. biorxiv.org | Its precise role in the pathway is still under investigation but its impact is confirmed. biorxiv.org |

RNA interference (RNAi) mediated knockdown experiments have been instrumental in validating the function of these candidate genes. In studies involving honey bees (Apis mellifera), silencing orthologs of genes identified in wasps confirmed their impact on the composition of the CHC profile. biorxiv.org Such functional genomics approaches provide direct evidence for the involvement of these genes in hydrocarbon synthesis.

The following table details specific candidate genes identified in transcriptomic studies of insects that produce complex CHC profiles, which are relevant for understanding the synthesis of compounds like this compound.

Table 2: Candidate Genes from Transcriptomic Studies Relevant to CHC Biosynthesis

Organism Study Approach Candidate Gene/Enzyme Family Key Finding
Anopheles gambiae (Malaria Mosquito) Comparative transcriptomics of purified oenocytes vs. carcass. nih.gov Fatty Acyl-CoA Elongases, Desaturases, Reductases Enrichment of genes related to long-chain fatty acid biosynthesis and elongation in oenocytes, delineating the CHC pathway. nih.govbiorxiv.org
Odynerus spinipes (Mason Wasp) Comparative transcriptomics between sexes with different CHC profiles, followed by RNAi in Apis mellifera. biorxiv.org Fatty Acid Synthase, Elongases, Cytochrome P450s, Fatty Acid Amide Hydrolase Confirmed that nine out of twelve candidate genes, including a novel fatty acid amide hydrolase, impact CHC composition. biorxiv.org

These transcriptomic and genomic insights provide a comprehensive, albeit indirect, model for the biosynthesis of this compound. The pathway relies on the coordinated expression of genes from several conserved families, with specificity likely arising from particular gene isoforms and their expression patterns within the oenocytes.

Advanced Analytical Methodologies for 4 Methyltriacontane Research

Extraction Techniques for Biological and Environmental Samples

The initial and most critical step in the analysis of 4-methyltriacontane is its efficient extraction from the sample matrix. The choice of extraction method depends on the nature of the sample (e.g., insect cuticle, plant leaf, soil), the desired quantitative accuracy, and whether the viability of the biological specimen must be maintained.

Solvent-based extraction is the most common and well-established method for the comprehensive recovery of cuticular hydrocarbons, including this compound. This technique involves immersing the sample in a non-polar solvent to dissolve the surface lipids.

Hexane: As a non-polar solvent, n-hexane is highly effective for selectively extracting hydrocarbons and other lipids from the epicuticle of insects or the surface wax of plants. nih.govmdpi.com Immersing whole insects or plant leaves in hexane for a short duration (typically 2 to 10 minutes) is sufficient to dissolve the surface CHCs without significant contamination from internal lipids. nih.govnih.gov Longer extraction times, such as several hours, can be used to ensure the complete removal of both epicuticular and intracuticular lipids. mdpi.com

Dichloromethane (DCM): Dichloromethane is another effective solvent for extracting cuticular waxes. mdpi.com Its polarity is slightly higher than hexane, which may result in the co-extraction of other, more polar compounds. However, for the purpose of CHC analysis, it provides comparable yields to hexane for the lipid fraction. mdpi.com

The choice of solvent and extraction duration is a critical parameter that influences both the total yield and the chemical selectivity of the extraction process. For instance, studies on Quercus suber leaves have shown that non-polar solvents like hexane and dichloromethane primarily extract lipids, whereas more polar solvents like acetone also solubilize cellular components such as sugars. mdpi.com

Table 1: Comparison of Solvents for Cuticular Wax Extraction

SolventPolarityPrimary Components ExtractedTypical Extraction TimeNotes
n-HexaneNon-polarCuticular Hydrocarbons (CHCs), Terpenes, Fatty Acids2-10 minutes (surface); 3+ hours (total)Highly selective for lipids; minimizes contamination from internal tissues with short immersion times. mdpi.comnih.gov
Dichloromethane (DCM)Weakly polarCHCs, Terpenes, Fatty AcidsSimilar to HexaneEffective for lipids, may co-extract slightly more polar compounds compared to hexane. mdpi.com

Following extraction, the solvent is typically evaporated under a gentle stream of nitrogen, and the residue is redissolved in a smaller volume of solvent for analysis. For complex samples, a clean-up step using silica gel column chromatography may be employed to isolate the hydrocarbon fraction from other extracted lipids. nih.gov

In many behavioral and physiological studies, it is crucial to analyze the CHC profile without harming the organism. This allows for repeated measurements on the same individual over time. While truly water-based methods are not suitable for non-polar compounds like this compound, several non-destructive or minimally invasive techniques have been developed.

One innovative, solvent-free method involves the direct analysis of small pieces of insect cuticle. The sample is sealed in a glass capillary, introduced into a heated gas chromatograph injector, and then crushed. This thermal desorption process releases the hydrocarbons directly onto the GC column for analysis, enabling the profiling of substances on a very small area of the body, such as a single leg or antenna. researchgate.net This technique is particularly valuable for analyzing CHC distribution across the body of a single insect.

Solid-Phase Microextraction (SPME) is a solvent-free, versatile, and sensitive sample preparation technique that integrates sampling, extraction, and concentration into a single step. sigmaaldrich.commdpi.com It utilizes a fused silica fiber coated with a stationary phase to extract analytes from a sample. sigmaaldrich.com For CHC analysis, the fiber is exposed to the surface of the organism or to the headspace above the sample.

The selection of the fiber coating is critical for the efficient extraction of target analytes. For non-polar, high molecular weight compounds like this compound, coatings such as polydimethylsiloxane (PDMS) are effective. nih.gov A study on the aphid Acyrthosiphon pisum compared five different SPME fiber coatings and found that 100 μm and 7 μm PDMS fibers provided qualitatively similar CHC profiles to traditional hexane extraction. nih.gov

SPME can be applied in two primary modes for CHC analysis:

Direct Contact/Immersion: The SPME fiber is gently rubbed against or brought into direct contact with the cuticle of the insect or the surface of the plant. This allows for the direct transfer of surface lipids to the fiber coating.

Headspace SPME (HS-SPME): The fiber is exposed to the vapor phase above the sample. While effective for volatile compounds, this method is less suitable for very-long-chain alkanes like this compound due to their extremely low volatility at ambient temperatures.

After extraction, the fiber is inserted into the hot injector of a gas chromatograph, where the absorbed analytes are thermally desorbed onto the GC column for separation and analysis. sigmaaldrich.com SPME is a powerful tool for obtaining CHC profiles from live specimens non-destructively and avoids the risk of extracting internal lipids that can occur with solvent immersion. nih.gov

Chromatographic Separation and Detection Methods

Following extraction, the complex mixture of compounds must be separated to isolate and identify this compound. Gas chromatography coupled with mass spectrometry is the definitive analytical technique for this purpose. nih.govmdpi.com

GC-MS combines the powerful separation capabilities of gas chromatography with the sensitive detection and identification power of mass spectrometry. The process involves vaporizing the sample extract in a heated injector, separating the individual components as they travel through a long, thin capillary column, and then detecting and identifying them with a mass spectrometer. nih.gov

The GC separates compounds based on their boiling points and their interactions with the stationary phase coated inside the column. postnova.com As this compound and other CHCs exit the column, they enter the ion source of the mass spectrometer. Here, they are typically fragmented by electron ionization (EI). The resulting fragmentation pattern, or mass spectrum, is a unique chemical fingerprint that allows for the definitive identification of the compound by comparing it to spectral libraries. nih.gov

The quality of the chromatographic separation is highly dependent on the GC column and the oven temperature program. Optimizing these parameters is essential for resolving this compound from other structurally similar hydrocarbons, such as its isomers and adjacent n-alkanes.

Column Selection: The choice of the stationary phase is the most critical factor. restek.com Since this compound is a non-polar branched alkane, a non-polar stationary phase is the most suitable choice. unl.edu This "like dissolves like" principle ensures that the separation is primarily based on boiling point, with minor variations due to molecular shape.

Stationary Phases: Low-polarity phases such as DB-1 (100% dimethylpolysiloxane) or DB-5 (5%-phenyl-95%-dimethylpolysiloxane) are widely used for hydrocarbon analysis. unl.edufrontiersin.org These phases provide excellent resolution for complex mixtures of alkanes.

Temperature Programming: Due to the wide range of boiling points in a typical CHC extract, an isothermal oven temperature is not practical. scribd.com Temperature programming, which involves gradually increasing the oven temperature during the analysis, is essential. chromatographytoday.comchromatographyonline.com This allows for the separation of more volatile compounds at lower temperatures while ensuring that high-boiling compounds like this compound are eluted in a reasonable time with sharp, detectable peaks. scribd.com

A typical temperature program for analyzing long-chain hydrocarbons might start at a relatively low temperature, hold for a short period, and then ramp at a controlled rate to a high final temperature, which is then held to ensure all compounds have eluted. unl.edufrontiersin.orgresearchgate.net

Table 2: Impact of GC Parameter Optimization on this compound Analysis

ParameterChangeEffect on SeparationRationale for this compound Analysis
Column I.D.Decrease (e.g., 0.32 mm → 0.25 mm)Increases resolution (sharper peaks)Improves separation from closely eluting isomers. sigmaaldrich.com
Increase (e.g., 0.25 mm → 0.32 mm)Increases sample capacityUseful for trace analysis where a larger injection volume is needed.
Film ThicknessDecrease (e.g., 0.50 µm → 0.25 µm)Decreases retention time; lowers elution temperatureIdeal for high molecular weight compounds to reduce analysis time and minimize column bleed at high temperatures. gcms.cz
Increase (e.g., 0.25 µm → 0.50 µm)Increases retention time and resolution for volatile compoundsNot ideal for this compound but useful for separating lower boiling point compounds in the same mixture.
Temperature Ramp RateDecrease (e.g., 10°C/min → 5°C/min)Increases resolution and retention timeCan improve the separation of complex or isomeric mixtures. chromatographyonline.com
Increase (e.g., 10°C/min → 20°C/min)Decreases resolution and retention timeSpeeds up analysis when high resolution is not critical. chromatographyonline.com

An example of a temperature program used for analyzing methyl-branched alkanes on a DB-1 column involves an initial hold at 60°C, followed by a ramp to 220°C at 20°C/min, and a final, slower ramp to 310°C at 3°C/min, which is then held. unl.edu This multi-ramp approach allows for the efficient separation of a wide range of hydrocarbon isomers.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocols

Electron Impact Ionization (EI) Mass Spectrometry for Identification

Electron Impact Ionization (EI) is a foundational technique for the mass spectrometric analysis of volatile and thermally stable organic compounds like this compound, particularly when coupled with Gas Chromatography (GC-MS). emory.eduwikipedia.orgchromatographyonline.com In the EI source, the analyte molecules are bombarded by a high-energy electron beam, typically at 70 electron volts (eV). emory.educhromatographyonline.com This energetic interaction is sufficient to eject an electron from the molecule, creating a positively charged radical cation known as the molecular ion (M•+). chromatographyonline.comchemguide.co.uk

Due to the significant excess energy transferred during this process, EI is considered a "hard" ionization technique, meaning it causes the energetically unstable molecular ion to undergo extensive and reproducible fragmentation. wikipedia.orgazom.com This fragmentation is not random; it results in a characteristic pattern of fragment ions that serves as a molecular fingerprint, which can be compared against spectral libraries for compound identification. chemguide.co.ukazom.com For large alkanes, the molecular ion peak may be of low intensity or entirely absent, making the interpretation of the fragmentation pattern critical for identification. libretexts.org

Interpretation of Characteristic Mass Fragmentation Patterns

The mass spectrum of this compound is defined by the fragmentation of its carbon-carbon bonds. The pattern is predictable based on the principles of carbocation stability, where cleavages that form more stable (e.g., secondary or tertiary) carbocations are favored. chemguide.co.uklibretexts.org The molecular ion (M•+) for this compound would appear at a mass-to-charge ratio (m/z) of 436.84. chemeo.com

Fragmentation of long-chain alkanes typically results in a series of ion clusters separated by 14 mass units, corresponding to the sequential loss of methylene (-CH2-) groups. libretexts.org For a branched alkane like this compound, cleavage is particularly favorable at the branching point due to the formation of more stable secondary carbocations. The resulting fragmentation pattern provides definitive structural information.

Table 1: Predicted Key Fragmentation Ions for this compound

Cleavage Position (Bond) Resulting Cation Fragment m/z of Cation Resulting Neutral Radical
C3 – C4 C28H57+ 393 C3H7•
C4 – C5 C27H55+ 379 C4H9•
C4 – Methyl C30H61+ 421 CH3•

This interactive table outlines the primary cleavage points and the resulting fragment ions expected in the EI mass spectrum of this compound.

The most intense peak in the spectrum, known as the base peak, corresponds to the most stable and/or most frequently formed fragment ion. libretexts.org The unique distribution and relative abundance of these fragments allow for unambiguous differentiation from its isomers, such as 2-methyltriacontane (B3048091) or 15-methyltriacontane. smolecule.com

Application of Retention Indices and Times for Compound Confirmation

In gas chromatography, the retention time—the time it takes for a compound to travel through the column—is a primary identifier. However, it can vary with slight changes in experimental conditions. To overcome this, retention indices (RI) are used to normalize retention times against a series of co-injected n-alkane standards. unl.eduresearchgate.net For temperature-programmed analyses, common for compounds like this compound, the Linear Retention Index (LRI) or Van den Dool and Kratz index is calculated. nist.govresearchgate.net

This method provides a highly reproducible value that is largely independent of the specific instrument and analytical conditions. The NIST (National Institute of Standards and Technology) database lists several retention indices for this compound on non-polar columns. nist.govnist.gov

Table 2: Reported Non-Polar Retention Indices for this compound

Column Type Active Phase Retention Index Reference
Capillary DB-1 3065 Bernier, Carlson, et al., 1998 nist.gov
Capillary Non-polar 3051 Carlson, Geden, et al., 1999 nist.gov

This table presents experimentally determined retention indices for this compound on common non-polar GC columns, which are essential for confirmatory identification.

By comparing the experimentally calculated retention index of an unknown peak to these published values, analysts can confirm the compound's identity with a high degree of confidence. scispace.comekb.eg

Complementary Chromatographic Techniques for Complex Mixtures

While single-column GC-MS is powerful, it may fail to resolve this compound from other structurally similar compounds in highly complex samples, such as insect cuticular waxes or environmental extracts. purkh.comlongdom.org In such cases, complementary chromatographic techniques are employed to enhance separation.

One approach is the use of columns with different stationary phase polarities. Analyzing a sample on both a non-polar column (e.g., DB-1 or DB-5) and a mid-polarity column can alter the elution order of compounds, resolving co-eluting peaks. longdom.orgresearchgate.net

For exceptionally complex mixtures, two-dimensional gas chromatography (GCxGC) offers superior resolving power. researchgate.net In GCxGC, the effluent from a primary column is directed to a second, shorter column with a different stationary phase. This two-stage separation provides a significant increase in peak capacity, allowing for the separation of components in mixtures that are intractable by conventional one-dimensional GC. researchgate.net

Quantitative Analysis and Validation

Following confident identification, the next critical step is determining the concentration of this compound. Accurate quantification requires robust methods to account for instrumental variability and sample matrix effects.

Application of Internal Standards for Accurate Quantification

The internal standard (IS) method is a widely used technique to improve the accuracy and precision of quantitative analysis. epa.govchromatographyonline.com This method involves adding a known amount of a specific compound—the internal standard—to every sample, calibration standard, and quality control sample prior to analysis. lcms.cz The IS should be a compound that is not naturally present in the samples, is chemically similar to the analyte, and elutes close to the analyte but is chromatographically resolved. nih.gov

For this compound, a suitable internal standard could be an isotopically labeled version (e.g., deuterated this compound) or another long-chain hydrocarbon not present in the sample, such as squalane or tetratriacontane. The quantification is based on the ratio of the peak area of the analyte to the peak area of the internal standard. chromatographyonline.com This ratio corrects for variations in injection volume, sample preparation efficiency, and instrument response, leading to more reliable quantitative results. lcms.cz

Development and Utilization of External Calibration Curves

The external standard calibration method is the most common approach for quantifying an analyte. chromatographyonline.com It involves preparing a series of calibration standards containing the analyte of interest at known concentrations spanning the expected concentration range in the unknown samples. epa.gov

These standards are analyzed under the same conditions as the samples. A calibration curve is then constructed by plotting the instrument response against the concentration of the analyte. When an internal standard is used, the plot consists of the analyte/IS peak area ratio versus the concentration. chromatographyonline.com The concentration of this compound in an unknown sample is then determined by measuring its response (or response ratio) and interpolating the value from the linear regression of the calibration curve. epa.gov

Table 3: Example Data for an External Calibration Curve for this compound

Standard Level Concentration (ng/mL) Analyte Peak Area IS Peak Area Area Ratio (Analyte/IS)
1 5 15,500 150,000 0.103
2 10 32,000 155,000 0.206
3 25 78,000 152,000 0.513
4 50 151,000 153,000 0.987

This interactive table provides hypothetical data illustrating the construction of a 5-point calibration curve using an internal standard for the quantification of this compound.

Chemometric and Multivariate Statistical Analysis of Hydrocarbon Profiles

Chemometric and multivariate statistical methods are indispensable tools for the analysis of complex chemical datasets, such as those generated from the gas chromatography-mass spectrometry (GC-MS) analysis of insect cuticular hydrocarbons. These techniques allow researchers to move beyond simple comparisons of the presence or absence of compounds and instead explore the quantitative variations in the entire chemical profile. This is particularly crucial for understanding the biological significance of compounds like this compound, whose importance may lie in its relative abundance in relation to other hydrocarbons. By considering all hydrocarbon variables simultaneously, these methods can uncover patterns and relationships that are not apparent from univariate analyses.

Principal Component Analysis (PCA) for Profile Discrimination and Pattern Recognition

Principal Component Analysis (PCA) is a powerful unsupervised pattern recognition technique used to reduce the dimensionality of complex datasets while retaining most of the original variance. In the context of CHC research, PCA is employed to visualize the natural clustering of samples based on their hydrocarbon profiles. This can reveal differentiations between species, subspecies, geographic populations, sexes, or social castes, without any a priori assumptions about group membership.

The output of a PCA is a set of new, uncorrelated variables called principal components (PCs), which are linear combinations of the original hydrocarbon variables. The first principal component (PC1) accounts for the largest possible variance in the dataset, and each succeeding component accounts for as much of the remaining variance as possible. By plotting the scores of the samples on the first few PCs, researchers can visually assess the degree of separation between different groups.

The contribution of individual hydrocarbons, such as this compound, to each principal component is given by its "loading" value. A high loading value (either positive or negative) indicates that the hydrocarbon is influential in determining the position of a sample along that principal component axis and is therefore important for discriminating between groups.

For instance, in a hypothetical study comparing the CHC profiles of two closely related insect species, a PCA might reveal a clear separation along PC1. Examination of the loadings for PC1 could show that this compound has a high positive loading, indicating that a higher relative abundance of this compound is a key characteristic of one of the species.

Table 1: Hypothetical Principal Component Loadings for Selected Hydrocarbons

This interactive table illustrates how this compound's contribution (loading) to the principal components can be compared to other hydrocarbons in a hypothetical analysis.

HydrocarbonPC1 LoadingPC2 Loading
n-Heptacosane0.25-0.15
n-Nonacosane0.350.20
2-Methylnonacosane-0.400.55
This compound 0.85 0.10
n-Hentriacontane0.300.25
3-Methylhentriacontane-0.200.65

Discriminant Function Analysis (DFA) for Classification and Group Differentiation

Discriminant Function Analysis (DFA), a supervised statistical method, is employed to determine which variables in a dataset are the most effective at distinguishing between two or more predefined groups. Unlike PCA, DFA is a predictive model that aims to build a set of discriminant functions that maximize the separation between the groups. These functions are linear combinations of the predictor variables (in this case, the relative abundances of different hydrocarbons).

DFA is particularly useful for identifying the specific chemical compounds that are most characteristic of a particular group and for classifying unknown individuals into their respective groups based on their CHC profiles. The output of a DFA includes discriminant functions, and the contribution of each hydrocarbon to these functions is represented by a coefficient. A larger absolute value of the coefficient indicates a greater contribution of that hydrocarbon to group separation.

For example, in a study examining the chemical basis for reproductive status in a social insect, individuals might be pre-categorized as "queens," "workers," and "males." A DFA could then be performed on their CHC profiles to identify the compounds that best differentiate these castes. If this compound were found to have a high coefficient in the discriminant function that separates queens from workers, it would suggest that this compound plays a significant role in signaling reproductive status.

The effectiveness of the DFA model is often assessed by a classification matrix, which shows the percentage of individuals that were correctly classified into their original groups by the discriminant functions. A high correct classification rate indicates that the CHC profile is a reliable indicator of group membership.

Table 2: Hypothetical Discriminant Function Coefficients for Selected Hydrocarbons

This interactive table demonstrates how the coefficient for this compound in a discriminant function can highlight its importance in differentiating between predefined groups (e.g., Species A vs. Species B).

HydrocarbonDiscriminant Function 1 Coefficient
n-Heptacosane0.15
n-Nonacosane0.22
2-Methylnonacosane-0.35
This compound 1.20
n-Hentriacontane0.18
3-Methylhentriacontane-0.45

Ecological and Behavioral Functions of 4 Methyltriacontane

Role in Chemical Communication and Semio-chemicals

4-Methyltriacontane is a methyl-branched alkane that plays a significant role in the chemical communication systems of various insects. As a semiochemical, it mediates interactions between organisms, functioning primarily within a single species (intraspecific communication). murraystate.edu This compound is a component of the complex mixture of cuticular hydrocarbons (CHCs) that cover an insect's body. While a primary function of CHCs is to prevent desiccation, they have also evolved to become critical signals in social interactions, conveying information about colony membership, reproductive status, and species identity. murraystate.eduresearchgate.net this compound, being a non-volatile, long-chain hydrocarbon, typically acts as a contact or short-range pheromone, requiring individuals to be in close proximity for the signal to be perceived.

Intraspecific Chemical Signals

Within a species, this compound is involved in crucial behaviors that ensure colony cohesion and successful reproduction. It functions as a key component of chemical labels that identify individuals as members of a specific group and as a signal in the complex process of mating.

In social insects such as ants, maintaining colony integrity is paramount. These societies rely on a sophisticated nestmate recognition system to distinguish between colony members and outsiders, thereby preventing resource theft and parasitism. This system is largely based on a colony-specific "odor" derived from the blend of hydrocarbons on the cuticle of each individual. frontiersin.org this compound has been identified as a component of these chemical signatures in several ant species, including Camponotus floridanus and acacia-inhabiting Pseudomyrmex ants. nih.govuni-konstanz.ded-nb.info The precise ratio of this compound to other hydrocarbons contributes to the unique chemical profile that all members of a single colony share, allowing them to recognize each other as "nestmates." frontiersin.org

The uniformity of the colony odor is actively maintained through frequent social interactions, most notably trophallaxis—the mouth-to-mouth exchange of liquid food and other substances. elifesciences.org This process serves as a social circulatory system, distributing not only nutrients but also crucial chemical information throughout the colony. researchgate.net Research on the ant Camponotus floridanus has provided direct evidence for this mechanism by identifying a suite of hydrocarbons, including this compound, within the trophallactic fluid exchanged between workers. elifesciences.orgusda.gov This sharing of CHCs ensures that every individual in the colony carries a similar chemical profile, constantly refreshing and homogenizing the collective colony odor. elifesciences.org While other behaviors like allogrooming (mutual grooming) also contribute to this process, trophallaxis is a key mechanism for the transfer of this compound and other recognition cues. elifesciences.orgusda.gov

Identified Cuticular Hydrocarbons in Trophallactic Fluid of Camponotus floridanus elifesciences.orgusda.gov
Compound NameChemical Formula
2-Methyltriacontane (B3048091)C31H64
This compoundC31H64
7,16-DimethylnonacosaneC31H64
10-MethyltriacontaneC31H64
10,11,15-TrimethylnonacosaneC32H66

The specific blend of cuticular hydrocarbons that constitutes a colony's odor is not static and is shaped by a combination of genetic and environmental factors. researchgate.net The genetic makeup of a colony provides the foundational blueprint for the types and baseline quantities of hydrocarbons produced. researchgate.net However, environmental influences, particularly diet, can significantly alter this chemical profile. researchgate.net

A study on the invasive little fire ant, Wasmannia auropunctata, demonstrated this interplay clearly. When colonies were maintained in a laboratory on a restricted diet (crickets), their CHC profiles changed significantly compared to their profiles in the field. littlefireants.com Specifically, the relative abundance of certain hydrocarbons, including this compound, increased dramatically in the lab-reared ants. researchgate.netlittlefireants.com This diet-induced shift was so pronounced that it led to aggression between ants from the same original colony that had been subjected to different dietary regimes, indicating that the recognition cues had been fundamentally altered. littlefireants.com These findings highlight that while genetics provides the basis for the colony odor, environmental factors like food sources are crucial in modulating the final chemical signature that includes this compound. researchgate.net

Beyond social recognition, this compound also functions as a sex pheromone, playing a role in mate recognition and courtship. nih.gov In many insect species, CHCs act as close-range chemical signals that allow individuals, particularly males, to identify a potential mate of the correct species and sex. uni-regensburg.defrontiersin.org The presence and relative abundance of specific compounds like this compound can signal sexual maturity and receptivity.

Research on the cricket Gryllus rubens identified this compound as part of the CHC profile in both sexes, but with significant quantitative differences between males and females, which is characteristic of compounds involved in sex-specific signaling. murraystate.edu

In many insects, it is the female's unique CHC profile that elicits courtship behavior in males. murraystate.edu A compelling example of the role of this compound in this context comes from studies of the housefly, Musca domestica, and its interaction with the pathogenic fungus Entomophthora muscae. nih.govbiorxiv.org This fungus manipulates its host to ensure its transmission. After infecting and killing a female fly, the fungus alters the cadaver's chemical profile to make it highly attractive to healthy males. nih.gov

Analysis of the CHCs on these fungus-infected female cadavers revealed a significant increase in the amount of several methyl-branched alkanes, including this compound. nih.govbiorxiv.org Previous behavioral studies on houseflies had already established that 2-, 3-, and this compound significantly increase male mating attempts. nih.gov The fungus exploits this pre-existing chemical communication channel, amplifying the production of this compound on the female cuticle to create a "supernormal" sexual signal that entices males to attempt copulation with the cadaver, thereby becoming infected with fungal spores. nih.govbiorxiv.org This provides strong evidence that this compound is a key female-produced hydrocarbon that stimulates male sexual behavior in this species.

Relative Changes in Key Courtship-Inducing CHCs on Female Housefly Cadavers nih.gov
CompoundEffect on Male Mating AttemptsChange in Abundance on Fungus-Infected Cadavers
2-MethyloctacosaneStimulates sexual behaviorIncreased
2-MethyltriacontaneSignificantly increases mating attemptsIncreased
This compoundSignificantly increases mating attemptsIncreased
11- & 13-MethylheptatriacontaneStimulates sexual behaviorIncreased
Sex Pheromones and Mate Recognition
Evolutionary Trajectories of Pheromonal Function from Non-Communicative Precursors

The evolution of chemical communication in insects, particularly the development of pheromones, is a complex process. According to current evolutionary theory, insect pheromones are thought to have originated in one of two primary ways: either from existing precursor compounds that were selected for their role in information transfer or through the exploitation of a pre-existing sensory bias in the receiver. nih.govresearchgate.net A significant body of evidence supports the hypothesis that many insect pheromones evolved from compounds that were initially metabolic by-products or served other non-communicative functions. nih.govresearchgate.net

Cuticular hydrocarbons (CHCs), a layer of lipids covering an insect's exoskeleton, are a prime example of such non-communicative precursors. nih.govnih.govnih.gov Initially, the primary role of CHCs was likely to prevent water loss and protect against microbial infections. nih.gov These compounds, including methyl-branched alkanes like this compound, formed a waxy layer essential for survival in terrestrial environments. nih.govnih.gov Over time, these compounds acquired secondary roles as chemical signals in communication. nih.gov

The transition from a non-communicative to a communicative function is thought to occur when receivers evolve the ability to detect and respond to these cues, a concept known as the "sender-precursor hypothesis". researchgate.net This evolutionary pathway is considered a form of semiochemical parsimony, where a single compound can serve multiple functions, such as defense and communication. researchgate.net The selective pressures that shape the evolution of a pheromone from a precursor can be diverse and complex. nih.gov For instance, the physical properties of different CHCs, such as their melting temperature, affect their efficacy as a barrier against desiccation, creating a potential conflict between their original protective function and their newer role in communication. nih.gov

Tactochemical Cues in Arthropod Parental Behavior and Reproduction

Chemical cues that are perceived through direct contact, known as tactochemical cues, play a crucial role in the parental behavior and reproductive strategies of many arthropods. These signals are often composed of cuticular hydrocarbons, which can convey a wealth of information about an individual's condition and quality.

In the context of parental care, offspring can emit chemical signals that influence the behavior of their parents. For example, in the common earwig, Forficula auricularia, the blend of hydrocarbons on the cuticle of nymphs serves as a signal of their nutritional condition. nih.gov Research has shown that mothers exposed to the chemical cues of well-fed nymphs increase their foraging efforts and provide food to a greater number of offspring compared to mothers exposed to cues from poorly-fed nymphs. nih.gov This response indicates that the parental care strategy is influenced by signals of offspring quality rather than signals of immediate need. nih.gov The chemical analysis of these cues revealed significant differences in the relative quantities of specific cuticular hydrocarbon compounds between well-fed and poorly-fed nymphs, demonstrating a direct link between an offspring's chemical profile and its physiological state. nih.gov

These tactochemical cues are perceived by gustatory receptors, which typically require direct contact with the chemical source and a relatively high concentration for stimulation. indiana.edu This mode of communication is particularly effective in close-range interactions, such as those between a mother and her offspring within a nest or burrow. The evolution of such intricate chemical communication systems highlights their importance in mediating complex social behaviors and ensuring reproductive success.

Interspecific Chemical Interactions

Influence on Host-Pathogen Dynamics (e.g., Fungal Manipulation of Insect Behavior)

The chemical landscape of an insect's cuticle, which includes compounds like this compound, can significantly influence its interactions with pathogens, particularly entomopathogenic fungi. These fungi are a major threat to insects, and the cuticular hydrocarbon profile can act as a first line of defense. researchgate.net The lipid layer's composition determines its hydrophobicity, which is a critical factor for the attachment of fungal conidia to the insect's surface. researchgate.net

However, some fungi have evolved to exploit these cuticular compounds. Research has shown that epicuticular extracts containing methyl-branched alkanes can stimulate the germination of fungal conidia. researchgate.net Fungi such as Metarhizium and Beauveria can utilize both linear and methyl-branched hydrocarbons as a carbon source, breaking them down via the cytochrome P450 enzyme system. researchgate.net

Furthermore, pathogenic fungi can manipulate the behavior and physiology of their insect hosts to promote their own transmission. nih.govnih.gov While the precise molecular mechanisms are often complex and not fully understood, it is known that these manipulations can extend to the production of cuticular hydrocarbons and pheromones. nih.govprolekarniky.cz For instance, some parasitic fungi can alter the host's chemical profile, potentially making them more susceptible to infection or even manipulating their social behaviors to enhance spore dispersal. nih.govnih.gov The interaction between an insect's cuticular chemistry and fungal pathogens is a dynamic and ongoing evolutionary arms race.

Role in Chemical Defense and Allomonal Activities (as a component of complex blends)

This compound, as a component of an insect's cuticular hydrocarbon profile, can also play a role in chemical defense. These defensive chemicals, known as allomones, are produced by one species and affect the behavior of another species to the benefit of the emitter. wikipedia.org In insects, allomones are often complex mixtures of various compounds, including hydrocarbons, and are used to repel or deter predators and competitors. wikipedia.orgnih.gov

Insects have evolved a diverse array of chemical defense strategies. researchgate.net Some manufacture their own defensive compounds, while others sequester them from their host plants. ncsu.edu These chemicals can cause pain, discomfort, or induce cleaning behaviors in predators, providing the insect with an opportunity to escape. ncsu.edu The cuticular hydrocarbon layer, in addition to its role in preventing desiccation, provides a matrix in which these defensive compounds can be stored and presented to potential threats.

Physiological and Adaptive Roles

Contribution to Cuticular Barrier Function and Desiccation Resistance

One of the most critical physiological roles of cuticular hydrocarbons, including this compound, is their contribution to the formation of a waterproof barrier on the insect's cuticle, which is essential for preventing desiccation. nih.govnih.govnih.govelifesciences.org Terrestrial insects, with their large surface-area-to-volume ratio, are particularly susceptible to water loss, and the epicuticular lipid layer provides a primary defense against this constant threat. nih.govelifesciences.org

The composition of the cuticular hydrocarbon profile is a key determinant of its effectiveness in preventing water transpiration. nih.govelifesciences.org The chain length and degree of branching of the hydrocarbon molecules influence the melting temperature and physical properties of the lipid layer. nih.govelifesciences.org Longer-chain and methyl-branched alkanes, such as this compound, generally contribute to a more solid, crystalline structure at physiological temperatures, which enhances the barrier function of the cuticle. elifesciences.org

Studies on various insect species have consistently shown a strong correlation between the composition of cuticular hydrocarbons and the level of desiccation resistance. nih.govelifesciences.orgresearchgate.net Insects adapted to arid environments often exhibit a higher proportion of long-chain, saturated, and methyl-branched hydrocarbons in their cuticular profiles. This adaptation underscores the vital role of compounds like this compound in the survival and ecological success of insects in diverse terrestrial habitats.

Adaptive Responses to Environmental Stress (e.g., Drought in Arthropods)

Cuticular hydrocarbons (CHCs) are a critical adaptation for terrestrial arthropods, forming a hydrophobic barrier that restricts water loss and enhances desiccation resistance. The composition and quantity of these hydrocarbons can vary significantly between species and even populations, often correlating with the aridity of their environment. This compound has been identified as a component of the CHC profile in several arthropod species, where it is understood to contribute to this protective barrier.

The primary function of the insect cuticle's lipid layer is to prevent potentially lethal water loss. researchgate.netuni-regensburg.de Long-chain hydrocarbons, particularly branched alkanes like this compound, are effective at waterproofing due to their nonpolar nature and molecular structure, which allows for dense packing on the cuticular surface.

Research on the long-jawed spider genus Tetragnatha has investigated the link between CHC profiles and desiccation resistance. In a study comparing species from arid and wet habitats, this compound was identified as one of the cuticular hydrocarbons present across multiple species. The findings suggest that the suite of CHCs, including this compound, plays a more significant role in desiccation resistance than other classes of cuticular lipids, such as methyl ethers, which were implicated in species recognition. escholarship.orgescholarship.org Similarly, studies on the field cricket Gryllus rubens and the parasitoid wasp Leptopilina have identified this compound as a component of their cuticular wax layer, which serves as a primary barrier against desiccation. uni-regensburg.de

While direct experimental manipulation of this compound levels to measure its specific impact on drought resistance is not extensively documented, its consistent presence in the CHC profiles of arthropods known to face desiccation stress points to its integral role in this adaptive response.

Table 1: Presence and Proposed Function of this compound in Various Arthropods
Arthropod SpeciesContext of IdentificationProposed Function
Tetragnatha spidersAnalysis of cuticular lipids in species from varying habitats. escholarship.orgescholarship.orgContribution to desiccation resistance. escholarship.orgescholarship.org
Leptopilina parasitoid waspsIdentification of cuticular hydrocarbons. uni-regensburg.dePrimary function as a desiccation barrier. uni-regensburg.de
Gryllus rubens (field cricket)Analysis of cuticular hydrocarbons for chemical signaling and environmental adaptation.Prevention of desiccation.
Leptothorax nylanderi (ant)Analysis of cuticular compounds in parasitized and non-parasitized individuals.Protection against water loss.

Influence on Social Insect Reproductive Regulation (e.g., Queen Egg Surface Hydrocarbons)

In eusocial insects, the regulation of reproduction is paramount to colony function, ensuring that typically only the queen reproduces. This reproductive division of labor is often maintained through chemical signals produced by the queen. These "queen pheromones" can inhibit ovarian development in workers and signal the queen's fertility and presence to the colony. Cuticular hydrocarbons have been identified as a key class of compounds serving this function.

A seminal study on the Florida carpenter ant, Camponotus floridanus, revealed that the surface of queen-laid eggs is coated with a specific blend of hydrocarbons that signals their origin and prevents workers from laying their own eggs. pnas.org This chemical profile is crucial for worker policing, a behavior where workers destroy eggs laid by other workers, thereby maintaining the queen's reproductive dominance.

Chemical analysis of the egg surface hydrocarbons in C. floridanus identified this compound as one of the compounds present in the complex mixture that differentiates queen-laid eggs from worker-laid eggs. pnas.org While worker-laid eggs are viable, they are typically destroyed by other workers. However, when hydrocarbons from a queen's cuticle are transferred to worker-laid eggs, their destruction is significantly reduced. This demonstrates that the hydrocarbon profile, including this compound, acts as a true queen signal that regulates reproduction within the colony. pnas.org

The blend of hydrocarbons on the queen and her eggs, including this compound, informs workers of the presence of a fertile queen, which in turn induces them to refrain from their own reproduction. pnas.org This signaling is a cornerstone of the social structure, ensuring that the colony's resources are directed towards raising the queen's offspring.

Table 2: Relative Abundance of Selected Hydrocarbons on Queen-laid vs. Worker-laid Eggs in Camponotus floridanus

This table is based on data indicating major differences in 15 compounds between queens and workers. The values represent a generalized comparison based on the findings of Endler et al. (2004) and are illustrative of the chemical dimorphism.

CompoundRelative Abundance on Queen-laid EggsRelative Abundance on Worker-laid Eggs
n-HeptacosaneLowHigh
3-MethylheptacosaneLowHigh
n-NonacosaneModerateHigh
This compound & Co-eluting Dimethyltriacontanes*HighLow
n-HentriacontaneHighLow

*In the original study, this compound was identified in a peak that also contained 12,16-dimethyltriacontane. This peak showed a significantly higher relative abundance in queens and on queen-laid eggs. pnas.org

Environmental and Biogeochemical Significance of 4 Methyltriacontane

Hydrocarbon Cycling and Turnover within Ecosystems

The biogeochemical cycling of long-chain hydrocarbons, including branched alkanes like 4-Methyltriacontane, is an integral part of the carbon cycle. These compounds are primarily synthesized by organisms, particularly insects, as components of their epicuticular wax layer. Upon the death of these organisms, or through molting, these hydrocarbons are introduced into soil and sediment environments.

The turnover of these compounds is largely governed by microbial degradation. While linear alkanes are generally more susceptible to microbial breakdown, branched alkanes, such as this compound, exhibit greater resistance to degradation due to their molecular structure. This recalcitrance can lead to their longer persistence in the environment. The rate of turnover is influenced by a variety of factors including soil type, temperature, moisture, and the composition of the microbial community. Specific microbial pathways for the degradation of branched alkanes are known to exist, but the precise enzymes and microbial consortia involved in the breakdown of this compound have not been specifically elucidated.

Table 1: Factors Influencing Hydrocarbon Turnover in Ecosystems

Factor Influence on Turnover Rate Description
Microbial Community High The presence of hydrocarbon-degrading microorganisms is the primary driver of turnover.
Molecular Structure Moderate Branched alkanes are generally more resistant to degradation than linear alkanes.
Temperature Moderate Higher temperatures generally increase microbial activity and thus turnover rates, up to an optimal point.
Moisture Moderate Adequate moisture is necessary for microbial activity, but waterlogged conditions can create anaerobic environments that may slow degradation.

| Soil/Sediment Type | Low to Moderate | The organic matter content and mineral composition can influence the bioavailability of hydrocarbons to microbes. |

Potential as a Biomarker for Reconstructing Paleoenvironmental and Paleoclimatic Conditions

Biomarkers, or molecular fossils, are organic compounds that can be traced back to specific biological sources and are preserved in the geological record. The distribution and isotopic composition of these biomarkers in sediments and rocks can provide valuable information about past environmental and climatic conditions.

Long-chain n-alkanes are well-established biomarkers for terrestrial plant input into lacustrine and marine sediments. Branched alkanes, including methyl-branched alkanes, are typically associated with insect or microbial origins. While the potential for this compound as a specific biomarker exists, its utility is currently limited by a lack of foundational research. To be a robust biomarker, a compound must have a known and specific biological source, a predictable response to environmental variables, and be well-preserved in the sedimentary record.

In theory, variations in the abundance or isotopic composition of this compound in sediment cores could reflect changes in the populations of insects that produce this compound. Such changes could, in turn, be linked to shifts in vegetation, temperature, or humidity. However, without a clear understanding of which specific insect species produce this compound in significant quantities and how its production is influenced by environmental factors, its application in paleoenvironmental reconstruction remains speculative.

Impact of Anthropogenic Activities on Organismal Hydrocarbon Profiles

A growing body of research indicates that anthropogenic activities are impacting the chemical communication and physiological resilience of insects by altering their cuticular hydrocarbon profiles. While direct studies on this compound are absent, the general effects on branched alkanes can be inferred.

Factors such as pesticides, pollutants, and climate change can lead to significant shifts in the composition and relative abundance of CHCs. For instance, exposure to certain pesticides has been shown to alter the CHC profiles of various insect species, which can interfere with mate recognition and social cohesion. Similarly, temperature stress, a consequence of climate change, can induce changes in the production of different hydrocarbon classes as insects acclimatize to new thermal regimes. It is plausible that such stressors could affect the biosynthesis of this compound in susceptible insect populations.

Elevated levels of atmospheric pollutants like ozone and nitrogen oxides can also react with and degrade cuticular hydrocarbons, potentially altering their signaling function. The specific impact of these pollutants on this compound is unknown but represents an area for future research.

Table 2: Potential Anthropogenic Impacts on Insect Hydrocarbon Profiles

Anthropogenic Factor Potential Effect on Hydrocarbon Profile Implication for Organisms
Pesticide Exposure Alteration of CHC composition and ratios. Disruption of chemical communication, reduced mating success.
Climate Change (Temperature Stress) Changes in the relative abundance of different hydrocarbon classes. Compromised desiccation resistance and thermal tolerance.

| Air Pollution (Ozone, NOx) | Degradation of unsaturated and potentially saturated CHCs. | Impaired signaling and communication. |

Future Directions and Research Perspectives on 4 Methyltriacontane

Elucidation of Species-Specific and Context-Dependent Biosynthetic Pathways

The biosynthesis of cuticular hydrocarbons (CHCs), including methyl-branched alkanes, is generally understood to originate from fatty acid synthesis pathways. bioone.org However, the precise enzymatic steps and regulatory networks that lead to the production of 4-methyltriacontane are not fully characterized and likely vary between species and environmental contexts.

Future research should focus on:

Identifying Key Enzymes: The core pathway is believed to involve an elongation-decarboxylation system. vulcanchem.com The critical steps include the initial fatty acid synthesis, followed by several cycles of elongation by elongase enzymes, and a final reductive step (likely decarbonylation) to produce the hydrocarbon. vulcanchem.com A key area for investigation is the identification and characterization of the specific methyltransferase enzyme that adds the methyl group at the C-4 position during chain elongation. vulcanchem.com

Species-Specific Variations: While 2-methyltriacontane (B3048091) has been identified as a major component in the plant Sophora tomentosa, the pathways in plants may differ from those in insects. nih.gov In insects, CHC profiles are often sex- or caste-specific, suggesting that the expression of biosynthetic genes is tightly regulated by developmental and hormonal cues. Research using techniques like RNA interference (RNAi) to knock down candidate genes (e.g., elongases, methyltransferases) in model organisms will be crucial for functional validation.

Context-Dependency: The production of CHCs can be influenced by diet, climate, and social environment. researchgate.net Future studies should investigate how these external factors modulate the gene expression and enzyme activity within the this compound biosynthetic pathway, leading to plastic phenotypic responses.

Advanced Structural Elucidation of Novel and Trace Constituents Associated with this compound

This compound rarely exists in isolation. It is typically part of a complex chemical blend on the surface of an organism. The biological activity of this blend often relies on the precise combination and relative ratios of its components. Identifying all constituents, including those present in trace amounts, is critical for understanding the chemical's function.

High-Resolution Analytical Techniques: Gas chromatography-mass spectrometry (GC-MS) is the standard tool for analyzing CHC profiles. kuleuven.beoup.comnih.gov However, to resolve complex mixtures and identify novel or trace compounds co-occurring with this compound, more advanced techniques are necessary. The use of high-resolution mass spectrometry (HRMS) and two-dimensional gas chromatography (GCxGC) can provide greater separation and more accurate mass determination. researchgate.net For unequivocal structure confirmation of new compounds, isolation and analysis by Nuclear Magnetic Resonance (NMR) spectroscopy will be indispensable.

Characterizing Associated Compounds: Research has identified numerous compounds in chemical profiles that contain methyl-branched alkanes. For example, in some ant species, this compound is found alongside other dimethyl- and trimethyl-alkanes. uni-konstanz.deresearchgate.net In parasitoid wasps, it is part of a mixture that can include other CHCs and iridoids. frontiersin.orguni-regensburg.de A systematic effort to identify and quantify these associated compounds across a wider range of species is needed.

Table 1: Examples of Hydrocarbons and Other Compounds Associated with Methyl-Branched Alkanes in Various Insect Species

SpeciesAssociated Compounds IdentifiedResearch Focus
Leptopilina spp. (wasps)(-)-Iridomyrmecin, (+)-isoiridomyrmecin, various other CHCs (e.g., 9-hentriacontene) frontiersin.orguni-regensburg.deMate Recognition Pheromones frontiersin.org
Gnamptogenys striatula (ant)4,12-dimethyl triacontane (B166396), other dimethyl triacontanes kuleuven.beFertility Cues kuleuven.be
Camponotus floridanus (ant)4,10-dimethyl- and 4,8-dimethyltriacontane, 3,7,11-trimethylhentriacontane uni-konstanz.deresearchgate.netNestmate Recognition Cues uni-konstanz.defrontiersin.org
Necrophagous Fliesn-Alkanes (C23 to C30), monomethylalkanes, dimethylalkanes, n-alkenes oup.comChemotaxonomy oup.com
Oecophylla smaragdina (ant)Heneicosane, tricosane, esters, terpenes, alcohols mdpi.comChemical Communication mdpi.com

Integration of Multi-Omics Approaches (e.g., Genomics, Proteomics, Metabolomics) for Comprehensive Understanding

To build a complete picture from gene to phenotype, future research must integrate multiple layers of biological information through multi-omics approaches. frontiersin.orgfrontlinegenomics.commdpi.com This strategy connects an organism's genetic potential with its functional output, providing deep insights into the regulation and function of compounds like this compound. nih.gov

Genomics: Sequencing the genomes of species that produce this compound will allow for the identification of a complete catalog of candidate genes involved in its biosynthesis, such as fatty acid synthases, elongases, desaturases, and methyltransferases.

Transcriptomics: By analyzing gene expression (mRNA levels) under different conditions (e.g., male vs. female, different developmental stages, varying environmental conditions), researchers can determine when and where the biosynthetic genes are active. bioone.org

Proteomics: This approach identifies the actual proteins present in a cell or tissue, confirming that the genes are not only transcribed but also translated into functional enzymes. Quantitative proteomics can measure changes in enzyme abundance that correlate with hydrocarbon production.

Metabolomics: This is the large-scale study of small molecules, or metabolites, within cells and tissues. Metabolomic profiling would quantify the levels of this compound, its precursors, and other related hydrocarbons, providing the ultimate phenotypic readout. frontiersin.org

By integrating these datasets, researchers can build comprehensive models that link specific genes to the production of this compound and explain how its synthesis is regulated in response to both internal and external cues. mdpi.com

Detailed Investigation of Chemoreception Mechanisms and Behavioral Responses Mediated by this compound

The function of a chemical signal is defined by its perception and the behavioral response it elicits. For this compound, which often acts as a cuticular hydrocarbon (CHC) involved in communication, understanding its role as a semiochemical is paramount.

Behavioral Assays: The role of CHCs in mediating social behaviors like nestmate and queen recognition in ants is well-documented. frontiersin.orgbiologists.comnih.gov In many species, methyl-branched alkanes are particularly important recognition cues. biologists.com Similarly, CHCs are critical for mate recognition in parasitoid wasps. frontiersin.org Future behavioral experiments should be designed to specifically test the effect of synthetic this compound, both alone and in combination with other blend components, on behaviors such as aggression, courtship, and aggregation in relevant species. frontiersin.orgnih.gov

Neurophysiological Studies: The sensory mechanisms for detecting large, non-volatile hydrocarbons are thought to involve direct contact chemoreception via specialized sensilla on the antennae or other body parts. researchgate.netbiologists.com Techniques like single-sensillum recording and electroantennography (EAG) can be used to identify which neurons respond to this compound.

Receptor Identification: The ultimate goal is to identify the specific chemoreceptors (e.g., gustatory receptors) that bind to this compound. frontiersin.org This can be achieved by screening libraries of receptor genes expressed in the antennae and testing their response to the compound in a heterologous expression system (e.g., in Xenopus oocytes or modified cell lines). Identifying the receptor is the key to understanding the molecular basis of its perception.

Table 2: Documented and Hypothesized Behavioral Roles of Methyl-Branched Hydrocarbons in Insects

Behavioral ContextOrganism(s)Role of Methyl-Branched CHCs
Nestmate Recognition Ants (Linepithema humile, Camponotus floridanus) frontiersin.orgbiologists.comKey components of the colony-specific chemical profile or "label" used to discriminate nestmates from non-nestmates. frontiersin.orgbiologists.com
Mate Recognition Parasitoid Wasps (Leptopilina spp.) frontiersin.orguni-regensburg.deAct as species-specific contact sex pheromones, eliciting courtship behavior in males. frontiersin.orguni-regensburg.de
Fertility Signaling Queenless Ants (Gnamptogenys striatula) kuleuven.beDifferences in the relative abundance of certain CHCs, including dimethylalkanes, signal reproductive status. kuleuven.be
Species Recognition Fruit Flies (Drosophila spp.) biorxiv.orgPart of the species-specific blend of cuticular hydrocarbons that can act as a barrier to interspecific mating. biorxiv.org

Potential Applications in Ecological Management and Chemical Ecology Based on Its Identified Functions

A thorough understanding of the chemical ecology of this compound opens up possibilities for its practical application, particularly in the management of insect populations.

Pest and Invasive Species Control: If this compound is identified as a critical component of a mate recognition pheromone for an agricultural pest, it could be synthesized and deployed for mating disruption. uni-regensburg.de This technique involves permeating the atmosphere with the pheromone, which confuses males and prevents them from locating females, thereby reducing reproduction. Alternatively, if it is a key recognition cue for an invasive social insect like the Argentine ant, it could potentially be used to create confusion and disrupt their highly organized social structure, making them more vulnerable to control measures. biologists.comfrontiersin.org

Conservation and Biomonitoring: The chemical profiles of insects can be sensitive to environmental stress and pollution. scielo.br Changes in the profile, including the relative amount of this compound, could serve as a biomarker for assessing the health of an ecosystem. Furthermore, understanding the chemical cues used by beneficial insects, such as pollinators or biological control agents (e.g., parasitoid wasps), could be used to enhance their effectiveness in agricultural settings. uni-regensburg.deiaea.org

Chemotaxonomy: Because CHC profiles are often species-specific, they can be used as a powerful tool for species identification, a field known as chemotaxonomy. oup.com This is particularly useful for distinguishing between cryptic species that are morphologically identical or for identifying insect fragments or life stages (like pupal exuviae) that lack clear morphological characters. oup.com

Q & A

Q. What documentation standards are critical for ensuring ethical reporting of this compound research?

  • Methodological Answer : Disclose all conflicts of interest and funding sources. Provide raw data (e.g., spectral files, chromatograms) in supplementary materials. For animal studies, include IACUC approval numbers and ARRIVE guidelines compliance. Use CHEMDNER for chemical entity recognition in text to enhance data interoperability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.